7-Chloroisoindolin-1-one
Overview
Description
7-Chloroisoindolin-1-one is a chemical compound used in laboratory chemicals and the manufacture of chemical compounds . It is related to 7-amino-4-chloroisoindolin-1-one .
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis
While specific molecular structure analysis for 7-Chloroisoindolin-1-one was not found, isoindolin-1-one derivatives have been studied as potent PI3K inhibitors . These studies involved molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis
The synthesis of 3-hydroxyisoindolin-1-ones involves various chemical reactions. These include selective addition of organometallic reagents, reduction of phthalimides, and tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .Scientific Research Applications
1. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives
- Summary of Application : Isoindolin-1-one derivatives are synthesized using ultrasonic irradiation. This method is practical and efficient, and it can be performed on a multigram scale .
- Methods of Application : The synthesis involves the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation .
- Results or Outcomes : The synthesis is characterized by group tolerance, high efficiency, and yields. It can also be extended to access other motifs of isoindolin-1-ones .
2. Synthesis and Evaluation of Isoindoline-1,3-dione Derivatives
- Summary of Application : Isoindoline-1,3-dione derivatives are synthesized and evaluated against blood cancer using K562 and Raji cell lines .
- Methods of Application : The synthesis involves the preparation of N-substituted imides, isoindoline-1,3-dione derivatives .
- Results or Outcomes : The influence of phthalimide derivatives on the survival of the cancer cells is determined through a cytotoxicity assay .
3. Synthesis of Isoindolin-1-one Derivatives via Ultrasonic Irradiation
- Summary of Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
- Methods of Application : This practical synthesis is featured by group tolerance, high efficiency and yields. The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results or Outcomes : The synthesis of isoindolin-1-one derivatives via ultrasonic irradiation has been found to be efficient and practical, and it can be performed on a multigram scale .
4. Extension of Methodology to Access Other Scaffolds of Isoindoline-1-ones
- Summary of Application : By taking advantage of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates, the methodology has been extended to access other scaffolds of isoindolin-1-ones .
- Methods of Application : The extension of the methodology involves the use of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates .
- Results or Outcomes : The extension of the methodology has allowed for the access to other scaffolds of isoindolin-1-ones .
5. Ultrasonic-assisted-synthesis of Isoindolin-1-one Derivatives
- Summary of Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
- Methods of Application : This practical synthesis is featured by group tolerance, high efficiency and yields. The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results or Outcomes : The synthesis of isoindolin-1-one derivatives via ultrasonic irradiation has been found to be efficient and practical, and it can be performed on a multigram scale .
6. Extension of Methodology to Access Other Scaffolds of Isoindoline-1-ones
- Summary of Application : By taking the advantage of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates, the methodology has been extended to access other scaffolds of isoindoline-1-ones .
- Methods of Application : The extension of the methodology involves the use of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates .
- Results or Outcomes : The extension of the methodology has allowed for the access to other scaffolds of isoindolin-1-ones .
Safety And Hazards
Future Directions
While specific future directions for 7-Chloroisoindolin-1-one were not found, the field of medicinal chemistry continues to evolve with the development of new synthetic strategies and the discovery of novel bioactive compounds . The use of sustainable technologies like ultrasonic irradiation in the synthesis of isoindolin-1-ones represents one such direction .
properties
IUPAC Name |
7-chloro-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJECBDFXCRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622752 | |
Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoindolin-1-one | |
CAS RN |
658683-16-0 | |
Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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